3-Bromophenol
Overview
Description
Synthesis Analysis
The synthesis of bromophenol derivatives, including 3-bromophenol, involves various strategies. One approach includes the first synthesis of (E)-4-(3-bromo-4,5-dihydroxyphenyl)but-3-en-2-one and its derivatives as natural bromophenols, showing the versatility of bromophenol synthesis in accessing structurally diverse compounds with potential biological activities (Bayrak et al., 2017). Another method highlights the practical one-pot C-H activation/borylation/oxidation sequence for the generation of substituted phenols, demonstrating a mild and efficient pathway to synthesize bromophenol derivatives (Norberg et al., 2011).
Molecular Structure Analysis
The molecular structure of 3-bromophenol is characterized by the presence of a bromine atom attached to the phenol ring. This structural feature significantly influences the chemical and physical properties of the compound, including its reactivity and interactions with other molecules.
Chemical Reactions and Properties
Bromophenols, including 3-bromophenol, participate in various chemical reactions. These compounds are often used as intermediates in organic synthesis due to their reactivity towards nucleophilic substitution, oxidation, and coupling reactions. Their chemical properties are largely defined by the electron-withdrawing effect of the bromine atom, which activates the phenolic ring towards electrophilic substitution reactions.
Physical Properties Analysis
The physical properties of 3-bromophenol, such as melting point, boiling point, and solubility, are influenced by the presence of both the hydroxyl and bromine groups. These groups affect the compound's hydrogen bonding ability and polarity, determining its behavior in different solvents and phases.
Chemical Properties Analysis
The chemical properties of 3-bromophenol are characterized by its acidity, redox behavior, and ability to undergo various organic reactions. The bromine atom enhances the acidity of the phenolic hydroxyl group, making 3-bromophenol more reactive in substitution and elimination reactions compared to its non-halogenated analogs.
Scientific Research Applications
Antioxidant Properties
- Novel Bromophenols as Antioxidants : Novel bromophenols synthesized from benzoic acids and methoxylated bromophenols showed powerful antioxidant activities, surpassing standard antioxidants like α-tocopherol and butylated hydroxytoluene (Öztaşkın et al., 2017).
- Antioxidant Activity in Marine Algae : Bromophenols from marine red algae Rhodomela confervoides demonstrated potent antioxidant radical scavenging activity (Javan et al., 2013).
Enzyme Inhibition and Potential Therapeutic Use
- Inhibition of Metabolic Enzymes : Bromophenols were found to inhibit enzymes like acetylcholinesterase and carbonic anhydrase, which could have implications in treating conditions like glaucoma or neurological disorders (Öztaşkın et al., 2017).
- Anticancer Properties : A novel bromophenol derivative showed significant anticancer activities in human lung cancer cells, inducing cell cycle arrest and apoptosis (Guo et al., 2018).
Environmental and Analytical Applications
- Water Treatment : Bromophenols' oxidation kinetics and formation of bromate during water treatment processes were studied, indicating the importance of understanding their reactivities in environmental contexts (Luo et al., 2019).
- Biodegradation : Research on the biodegradation of brominated phenols and benzoic acids under various conditions highlighted the role of microorganisms in environmental degradation processes (Monserrate & Häggblom, 1997).
Safety And Hazards
Future Directions
While 3-Bromophenol is primarily used in organic synthesis and as an intermediate in the manufacture of pharmaceuticals, agrochemicals, and dyestuff , recent studies have shown that bromophenols derived from brominated flame retardants in human environments are present in human blood and breast milk . This has raised questions about restricting the use of brominated flame retardants in the future .
properties
IUPAC Name |
3-bromophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO/c7-5-2-1-3-6(8)4-5/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOJRWOWILAHAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060449 | |
Record name | Phenol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
236.5 °C, MP also reported as 31 °C. BP: 88-89 °C at 3 mm Hg | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
110.00 °C (230.00deg F) - closed cup | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in carbon tetrachloride; soluble in chloroform, alkali; very soluble in ethanol, ether, In water, 2.30X10+4 mg/L at 25 °C | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
3-Bromophenol | |
Color/Form |
Crystals | |
CAS RN |
591-20-8 | |
Record name | 3-Bromophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-20-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Bromophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591208 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenol, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9060449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.825 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | M-BROMOPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VMU0X6956Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
33 °C | |
Record name | 3-BROMOPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7649 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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